4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
Preparation Methods
The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile . This intermediate is then reduced with lithium tetrahydroaluminate to obtain [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . Further reactions with aryloxymethyloxiranes, chloroacetyl chloride, and secondary amines or hetarenethiols lead to the final product .
Chemical Reactions Analysis
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like sodium azide or halogenated compounds.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Scientific Research Applications
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with various molecular targets and pathways. For instance, it has been shown to affect mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase systems, which induce apoptosis in cancer cells . Additionally, it may interact with nitric oxide synthase and other enzymes, modulating their activity .
Comparison with Similar Compounds
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine: This compound shares the benzodioxole and piperidine moieties but differs in its imidazole substitution.
4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxamide: This compound contains a pyrazole ring instead of an oxadiazole ring.
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-{[1,2,4]triazolo}piperidine: This compound features a triazole ring in place of the oxadiazole ring.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-11-12(19-8-18-11)7-10(1)13-16-14(20-17-13)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLRNCOTWSCIOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375585 |
Source
|
Record name | 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849925-04-8 |
Source
|
Record name | 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849925-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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